3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound classified within the benzanilide group, characterized by its aromatic structure and the presence of a carboxamide functional group. Its molecular formula is , and it has a molecular weight of 342.37 g/mol. This compound exhibits significant biochemical properties, particularly in the inhibition of specific enzymes, notably factor Xa, which plays a crucial role in the coagulation cascade.
The synthesis of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves several key steps:
The reaction mechanism involves nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.
The molecular structure of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can be represented as follows:
InChI=1S/C19H19FN2O3/c20-15-7-4-5-13(11-15)19(24)22-16-8-3-9-14(12-16)21-10-1-2-10H2,(H,22,24)
The compound's structure features:
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can participate in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group, which can modulate its electrophilicity and nucleophilicity in reactions .
The primary mechanism of action for 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its role as an inhibitor of factor Xa. This inhibition occurs through:
Research indicates that this compound influences various cellular signaling pathways, thus affecting gene expression and cellular metabolism.
The physical properties include:
Key chemical properties include:
The stability of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide under various pH conditions has been studied, showing that it maintains integrity across a range of physiological pH levels .
This compound has several applications across various fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4